molecular formula C19H24N4O3S B2533444 1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334373-27-1

1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2533444
CAS RN: 1334373-27-1
M. Wt: 388.49
InChI Key: JYKBHXFBQZMSOH-UHFFFAOYSA-N
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Description

1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study involving the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles showed significant antibacterial and antifungal activities, suggesting the potential of these compounds in antimicrobial applications (Vankadari et al., 2013).

Anti-Inflammatory and Analgesic Agents

The synthesis of benzodifuranyl derivatives, including those incorporating the 1,3,5-triazine and oxadiazepine moieties derived from visnaginone and khellinone, has demonstrated potent anti-inflammatory and analgesic activities. These compounds were found to significantly inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) activities, showcasing their potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antipsychotic Agents

Research on heterocyclic carboxamides as potential antipsychotic agents has revealed that certain derivatives exhibit promising in vitro and in vivo activities, suggesting their potential in treating psychiatric disorders. Compounds evaluated showed significant binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with the ability to antagonize apomorphine-induced responses in animal models, indicative of antipsychotic activity (Norman et al., 1996).

Tubulin Inhibition and Antiproliferative Effects

A new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors. Through structure-activity relationship (SAR) optimization and biological activity profiling, these compounds have demonstrated potent inhibition of tubulin polymerization and antiproliferative effects against cancer cell lines, offering a new avenue for cancer therapy (Krasavin et al., 2014).

properties

IUPAC Name

1-(2-benzylsulfanylacetyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-21-17(26-22-14)11-20-19(25)16-7-9-23(10-8-16)18(24)13-27-12-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKBHXFBQZMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.